physicochemical properties of 2-Ethyl-5-(trifluoromethyl)benzoxazole
physicochemical properties of 2-Ethyl-5-(trifluoromethyl)benzoxazole
An In-Depth Technical Guide to the Physicochemical Properties of 2-Ethyl-5-(trifluoromethyl)benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry and agrochemical research, certain molecular frameworks consistently emerge as foundations for potent bioactive agents. The benzoxazole core is one such "privileged scaffold," recognized for its ability to interact with a diverse array of biological targets.[1] The subject of this guide, 2-Ethyl-5-(trifluoromethyl)benzoxazole (CAS 1267428-36-3), is a high-value derivative that combines this potent core with two critical functional groups.
The ethyl group at the 2-position and, most notably, the trifluoromethyl (CF3) group at the 5-position, are strategic additions. The CF3 moiety is a well-established bioisostere for various groups and is known to significantly enhance crucial drug-like properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] The benzoxazole ring system itself is a cornerstone in compounds demonstrating a wide spectrum of biological activities, from anticancer and antimicrobial to antifungal agents.[1][3]
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It provides a comprehensive overview of the core and, more importantly, details the rigorous experimental protocols required for their determination. Understanding these properties is not merely an academic exercise; it is the fundamental first step in the rational design and development of novel therapeutics and other advanced chemical agents.
Compound Profile
A precise understanding of a compound's identity is the bedrock of all subsequent research. The key identifiers and structural properties for 2-Ethyl-5-(trifluoromethyl)benzoxazole are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Ethyl-5-(trifluoromethyl)benzoxazole | ECHEMI |
| CAS Number | 1267428-36-3 | Benchchem[1] |
| Molecular Formula | C₁₀H₈F₃NO | ECHEMI[4] |
| Molecular Weight | 215.17 g/mol | Calculated |
| Chemical Structure | Benchchem[1] |
Core Physicochemical Properties: The Foundation of Function
The journey from a synthesized molecule to a viable drug candidate is dictated by its physicochemical properties. These parameters govern how the compound will behave in both experimental and physiological systems. Here, we dissect the core properties and the rationale for their critical evaluation.
Melting Point (M.P.)
The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0°C).
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Expertise & Experience: A sharp, distinct melting point is a primary and highly reliable indicator of a compound's purity. Conversely, the presence of impurities disrupts the crystal lattice, typically causing a depression of the melting point and a broadening of the melting range.[5] Therefore, its determination is a fundamental quality control step following synthesis and purification.
Boiling Point (B.P.)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition to a gaseous state.[6][7]
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Expertise & Experience: While often determined for liquids, understanding the boiling point is crucial for purification techniques like distillation and for assessing the compound's volatility. It is intrinsically linked to the strength of intermolecular forces; stronger forces, such as those influenced by polar groups, result in a higher boiling point.[7][8]
Solubility
Solubility, the ability of a compound to dissolve in a solvent, is arguably one of the most critical physicochemical parameters in drug discovery.[9] Poor aqueous solubility can severely hamper absorption and bioavailability, rendering an otherwise potent compound ineffective.
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Expertise & Experience: It is essential to distinguish between kinetic and equilibrium solubility.[9]
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Kinetic Solubility: Measured by precipitating a compound from a DMSO stock solution into an aqueous buffer. It's a high-throughput screening method valuable for early-stage discovery.[9][10]
-
Equilibrium Solubility (or Thermodynamic Solubility): Determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The "shake-flask" method is the gold standard and provides the true solubility, which is essential for pre-formulation development.[9][11] Solubility is heavily influenced by pH, especially for ionizable compounds.[11]
-
Acidity/Basicity (pKa)
The pKa is the negative logarithm of the acid dissociation constant and indicates the strength of an acid or base. The benzoxazole nucleus contains a weakly basic nitrogen atom.
-
Expertise & Experience: The pKa value is a direct predictor of a molecule's ionization state at a given pH.[11] This is paramount for drug development, as the charge of a molecule affects its solubility, membrane permeability, and interaction with biological targets. For a compound like 2-Ethyl-5-(trifluoromethyl)benzoxazole, understanding its pKa is crucial to predicting its behavior in the varying pH environments of the gastrointestinal tract and bloodstream.[12]
Spectroscopic Profile
A complete spectroscopic profile is non-negotiable for confirming the structural identity and integrity of a synthesized compound.
-
Expertise & Experience: A logical workflow is employed for structural elucidation.[13]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula.[13]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Delivers the definitive connectivity map of the molecule, showing the precise arrangement of atoms. For this compound, ¹⁹F NMR would be essential to confirm the trifluoromethyl group.
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule and is often used for quantitative analysis. Benzoxazole derivatives are known to be strong UV absorbers.[13][14][15]
-
Experimental Determination Protocols
The following protocols are designed as self-validating systems, incorporating best practices to ensure data integrity and reproducibility.
Protocol 1: Melting Point Determination
This protocol uses a digital melting point apparatus, which offers superior accuracy and safety over traditional oil bath methods.
Methodology:
-
Sample Preparation: Ensure the synthesized 2-Ethyl-5-(trifluoromethyl)benzoxazole is a dry, finely ground powder.[5]
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the closed end gently on a hard surface to pack the sample to a height of 1-2 mm.[16][17]
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.[18]
-
Rapid Determination (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C/min) to find an approximate melting range. This saves time in subsequent, more precise measurements.[17]
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.
-
Data Acquisition: Decrease the heating rate to a slow and uniform 1-2°C per minute.[5] Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample becomes a clear liquid.
-
-
Validation: The melting point is reported as the range T₁ – T₂. Repeat the measurement at least twice. Consistent values validate the result.
}``` Caption: Workflow for precise melting point determination.
Protocol 2: Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility, providing a definitive value for formulation and biopharmaceutical assessment.
Methodology:
-
System Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 to simulate physiological conditions).
-
Sample Addition: Add an excess amount of solid 2-Ethyl-5-(trifluoromethyl)benzoxazole to a known volume of the buffer in a sealed, inert container (e.g., glass vial). "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. [9] * Trustworthiness: A 24 to 48-hour agitation period is standard. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h); identical concentration measurements confirm equilibrium.
-
Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant without disturbing the solid. Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. 5[9]. Quantification: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC). Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of known concentrations. 6[9][11]. Reporting: Express the solubility in units such as µg/mL or mM.
Workflow for Shake-Flask Solubility Assay
Caption: Workflow for equilibrium solubility determination.
Protocol 3: Spectroscopic Characterization
This outlines the logical progression of spectroscopic analyses to confirm the identity and structure of the final product.
Methodology:
-
Mass Spectrometry (MS): Begin by obtaining a mass spectrum (e.g., via Electrospray Ionization, ESI). This confirms the molecular weight (215.17 Da) and provides an initial check on the molecular formula.
-
¹H and ¹³C NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
The ¹H NMR will confirm the presence of the ethyl group (a characteristic quartet and triplet) and the aromatic protons.
-
The ¹³C NMR will show the correct number of carbon environments.
-
-
¹⁹F NMR Spectroscopy: This is a crucial, non-negotiable step. A single peak in the ¹⁹F NMR spectrum will definitively confirm the presence and chemical environment of the CF₃ group.
-
UV-Vis Spectroscopy: Dissolve the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Scan a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax). T[13]his spectrum is characteristic of the benzoxazole chromophore and is useful for later quantitative work.
[14][15]Overall Workflow for Structural Characterization
Caption: Logical workflow for spectroscopic structural confirmation.
Conclusion
2-Ethyl-5-(trifluoromethyl)benzoxazole represents a molecule of significant interest, built upon a privileged scaffold and enhanced with functionality known to improve drug-like properties. A thorough characterization of its physicochemical properties—melting point, boiling point, solubility, and pKa—is the critical first step in unlocking its potential. The experimental protocols detailed in this guide provide a robust framework for obtaining reliable, high-quality data essential for any research or development program. By adhering to these self-validating methodologies, scientists can ensure the integrity of their foundational data, enabling confident decision-making in the complex path of drug discovery and materials science.
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